molecular formula C19H22FN3O3S2 B2938714 ethyl 2-(4-((4-fluorophenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 923441-23-0

ethyl 2-(4-((4-fluorophenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

Cat. No. B2938714
M. Wt: 423.52
InChI Key: OEGROQCHSVXOEZ-UHFFFAOYSA-N
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Description

This compound appears to be a complex organic molecule that contains several functional groups, including an ethyl ester, a thioether, an amide, and a pyridine ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis. However, common methods for introducing these functional groups include nucleophilic substitution reactions for the thioether, acylation for the amide, and condensation reactions for the pyridine ring.



Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of several functional groups and a heterocyclic ring. The fluorophenyl group is likely to be electron-withdrawing, which could affect the reactivity of the compound.



Chemical Reactions Analysis

As mentioned above, this compound could participate in a variety of chemical reactions due to its functional groups. For example, the amide could undergo hydrolysis, the thioether could participate in oxidation reactions, and the pyridine ring could participate in electrophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ester and a pyridine ring could make the compound relatively polar, affecting its solubility in different solvents.


Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis of novel pyrido and thiazolo derivatives, utilizing ethyl esters as starting materials. These syntheses typically involve cyclization reactions and aim to explore the chemical space around these scaffolds for potential biological activity. For instance, the synthesis of new pyridothienopyrimidines and related heterocycles from ethyl amino esters suggests a broad interest in these cores for further chemical modification and study (El-Kashef et al., 2010).

Antimicrobial Activity

Several studies have synthesized compounds for evaluation against various microbial strains, showcasing the antimicrobial potential of thiazolo and pyridine derivatives. This includes research on novel polynuclear pyrido and thiazolo triazolo quinazolines, highlighting their synthesis and subsequent screening for antimicrobial activity (El‐Kazak & Ibrahim, 2013).

Tuberculostatic Activity

Compounds structurally related to the queried chemical have been synthesized and evaluated for their tuberculostatic activity, indicating the potential utility of these molecules in treating tuberculosis. This demonstrates the relevance of such compounds in developing new therapeutic agents (Titova et al., 2019).

Inhibitors of Biological Targets

Research into thiazole-aminopiperidine hybrids as inhibitors of Mycobacterium tuberculosis Gyrase B suggests a potential application in targeting bacterial enzymes. This indicates the utility of structurally related compounds in the design of enzyme inhibitors for therapeutic purposes (Jeankumar et al., 2013).

Safety And Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

The future directions for research on this compound would likely depend on its intended use or biological activity. Potential areas of interest could include exploring its reactivity, studying its potential biological activity, or developing new synthetic routes to its preparation.


Please note that this is a general analysis based on the structure of the compound, and the actual properties and reactivity may vary. For a detailed and accurate analysis, specific studies and experimental data are needed.


properties

IUPAC Name

ethyl 2-[4-(4-fluorophenyl)sulfanylbutanoylamino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S2/c1-2-26-19(25)23-10-9-15-16(12-23)28-18(21-15)22-17(24)4-3-11-27-14-7-5-13(20)6-8-14/h5-8H,2-4,9-12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGROQCHSVXOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)CCCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(4-((4-fluorophenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

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